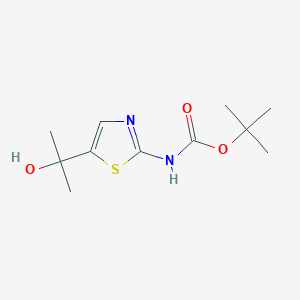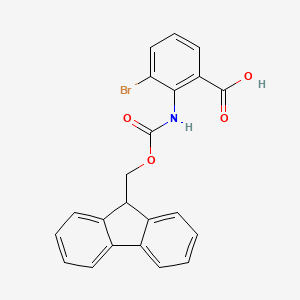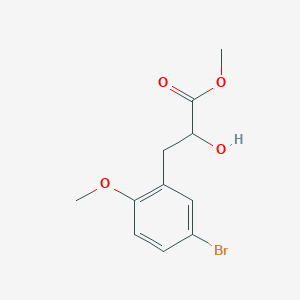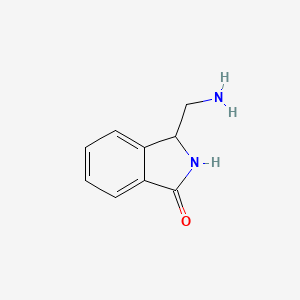![molecular formula C22H26ClN3O B13576529 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form 4-[(4-chlorophenyl)methyl]piperazine.
Formation of the indole intermediate: This involves the synthesis of 2,3-dihydro-1H-indole from indole through hydrogenation.
Coupling reaction: The final step involves the coupling of the piperazine intermediate with the indole intermediate in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the indole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced indole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, while the indole moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Contains a piperazine ring and a chlorophenyl group but lacks the indole moiety.
Fluoxetine: Contains a piperazine ring but has different substituents.
Risperidone: Contains a piperazine ring and is used as an antipsychotic agent.
Uniqueness
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to the combination of its piperazine, chlorophenyl, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C22H26ClN3O |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C22H26ClN3O/c1-17(22(27)26-11-10-19-4-2-3-5-21(19)26)25-14-12-24(13-15-25)16-18-6-8-20(23)9-7-18/h2-9,17H,10-16H2,1H3 |
Clave InChI |
GSKCAMDFDQFBQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2=CC=CC=C21)N3CCN(CC3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)


![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)





